N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[4.1.0]heptane ring system, which is fused with a methoxyphenyl group and a hydroxylamine moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 7-azabicyclo[4.1.0]heptane ring: This step involves the cyclization of a suitable precursor, such as a 1,5-diene, under specific conditions to form the bicyclic ring system.
Introduction of the methoxyphenyl group: This step involves the coupling of the bicyclic ring system with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the hydroxylamine moiety: This step involves the reaction of the intermediate compound with hydroxylamine under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, reduced hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone: Similar bicyclic structure but lacks the hydroxylamine moiety.
N-[7-azabicyclo[4.1.0]heptan-7-yl-(4-methoxyphenyl)methylidene]hydroxylamine: Similar structure but with different substituents on the phenyl ring
Uniqueness
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is unique due to its combination of a bicyclic ring system, a methoxyphenyl group, and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
919296-05-2 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[7-azabicyclo[4.1.0]heptan-7-yl-(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-8-6-10(7-9-11)14(15-17)16-12-4-2-3-5-13(12)16/h6-9,12-13,17H,2-5H2,1H3 |
InChI Key |
UDVWECSZPFYJRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)N2C3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.